

Technical Support Center: Atto 565 NHS Ester Conjugation and Purification

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Compound of Interest		
Compound Name:	Atto 565 NHS ester	
Cat. No.:	B15136079	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with **Atto 565 NHS ester**. Here you will find detailed protocols and guidance to ensure successful conjugation and efficient removal of unconjugated dye from your sample.

Frequently Asked Questions (FAQs)

Q1: What is Atto 565 NHS ester and how does it work?

Atto 565 NHS ester is an amine-reactive fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules containing primary amine groups.[1][2][3] The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines (such as the ε -amino groups of lysine residues) in a pH-dependent manner to form a stable amide bond.[1][3] [4][5] This reaction is most efficient in the pH range of 8.0 to 9.0.[1][3][4][6]

Q2: Why is it necessary to remove unconjugated Atto 565 NHS ester?

Unconjugated (free) dye in your sample can lead to inaccurate quantification of labeling efficiency and can interfere with downstream applications by causing high background fluorescence. During the labeling reaction, a portion of the **Atto 565 NHS ester** will inevitably hydrolyze, becoming non-reactive but still fluorescent.[5][7][8] This hydrolyzed, unbound dye must be removed to ensure that the detected fluorescence signal originates solely from the labeled target molecule.[7][8]



Q3: What are the common methods for removing unconjugated Atto 565 NHS ester?

The most common and effective methods for removing small molecules like unconjugated dyes from larger macromolecules are:

- Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size.[9][10][11] The larger, dye-conjugated protein will elute first, while the smaller, unconjugated dye molecules are retained in the porous beads of the column and elute later.[8][9][12]
- Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.[13] The larger, labeled protein is retained within the dialysis tubing or cassette, while the smaller, free dye molecules diffuse out into a larger volume of buffer.[13]
- Ethanol Precipitation: This method can be used to precipitate proteins and nucleic acids from a solution, leaving smaller molecules like unconjugated dyes in the supernatant.[14][15]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
High background fluorescence in the final sample.	Incomplete removal of unconjugated dye.	* Size Exclusion Chromatography: Ensure the column bed volume is sufficient for good separation. For some hydrophilic dyes, a longer column may be necessary.[7] * Dialysis: Increase the dialysis time and the number of buffer changes. Ensure the volume of the dialysis buffer is at least 100-fold greater than the sample volume. * Ethanol Precipitation: Ensure the pellet is washed thoroughly with 70% ethanol to remove residual supernatant containing the free dye.[15]
Low recovery of the labeled protein.	The protein may be sticking to the chromatography column or dialysis membrane.	* Size Exclusion Chromatography: Pre-treat the column with a blocking agent like bovine serum albumin (BSA) if non-specific binding is suspected. * Dialysis: Use a dialysis membrane with a low protein-binding capacity. * Ethanol Precipitation: Ensure complete resuspension of the protein pellet. Over-drying the pellet can make it difficult to redissolve.
The labeling efficiency is low.	The pH of the labeling reaction was not optimal.	The optimal pH for NHS ester coupling is between 8.0 and 9.0.[1][3][4][6] Ensure your



		reaction buffer is within this range.
The protein solution contains primary amines.	Buffers containing Tris or glycine will compete with the target protein for the NHS ester.[4] Dialyze the protein against an amine-free buffer like PBS before labeling.[4]	
The Atto 565 NHS ester has hydrolyzed.	NHS esters are sensitive to moisture.[5][8] Prepare the dye stock solution immediately before use in an anhydrous solvent like DMF or DMSO.[5]	

Experimental Protocols

Protocol 1: Removal of Unconjugated Atto 565 NHS Ester using Size Exclusion Chromatography (Gel Filtration)

This is the recommended method for efficient and rapid purification of labeled proteins.

Materials:

- Sephadex G-25 or equivalent gel filtration medium[8][12]
- Chromatography column (1-2 cm diameter, 10-30 cm length)[8][12]
- Elution buffer (e.g., Phosphate-Buffered Saline, PBS)
- Fraction collection tubes

Methodology:

 Prepare the Column: Swell the Sephadex G-25 resin in the elution buffer according to the manufacturer's instructions. Pack the chromatography column, ensuring a uniform and tightly



packed bed.

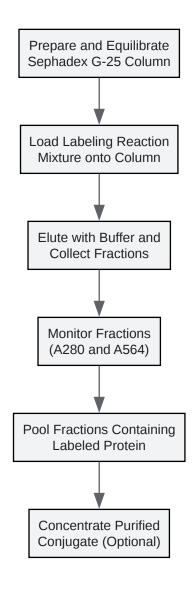
- Equilibrate the Column: Wash the column with at least two column volumes of elution buffer to equilibrate it.
- Load the Sample: Carefully load the labeling reaction mixture onto the top of the column.
- Elute and Collect Fractions: Begin the elution with the buffer. The larger, labeled protein will travel faster through the column and elute first as a colored, fluorescent band.[12] The smaller, unconjugated dye will move slower and elute as a second, distinct colored band.[12] Collect fractions and monitor the absorbance at 280 nm (for protein) and 564 nm (for Atto 565).
- Pool and Concentrate: Pool the fractions containing the purified, labeled protein. If necessary, concentrate the sample using a centrifugal filter device.

Quantitative Data Summary:

Parameter	Recommended Value
Column Resin	Sephadex G-25 or equivalent[8][12]
Column Dimensions	Diameter: 1-2 cm; Length: 10-30 cm[8][12]
Elution Buffer	Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Experimental Workflow:





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Caption: Workflow for Size Exclusion Chromatography.

Protocol 2: Removal of Unconjugated Atto 565 NHS Ester using Dialysis

This method is suitable for larger sample volumes but is generally more time-consuming than size exclusion chromatography.

Materials:

Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 12,000-14,000
 Da[16]



- Dialysis buffer (e.g., PBS)
- Large beaker
- Magnetic stir plate and stir bar

Methodology:

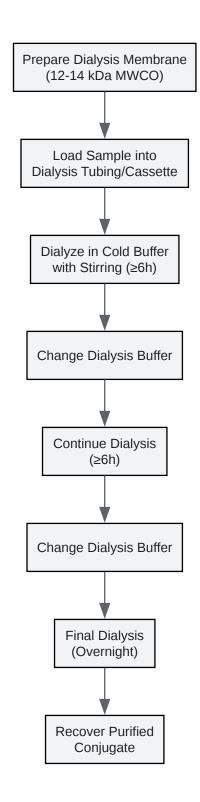
- Prepare Dialysis Membrane: Pre-wet the dialysis tubing or cassette according to the manufacturer's instructions.
- Load Sample: Transfer the labeling reaction mixture into the dialysis tubing/cassette and seal securely.
- Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Stir the buffer gently using a magnetic stir plate.[16]
- Buffer Exchange: Dialyze for at least 6 hours or overnight.[16] For efficient removal, perform at least three buffer changes.[16]
- Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified, labeled protein.

Quantitative Data Summary:

Parameter	Recommended Value
Dialysis Membrane MWCO	12,000-14,000 Da[16]
Dialysis Buffer	Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Buffer Volume	≥100x sample volume
Temperature	4°C[16]
Duration	≥6 hours per buffer exchange; overnight for final exchange[16]
Number of Buffer Changes	Minimum of 3[16]



Experimental Workflow:



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Caption: Workflow for Dialysis.



Protocol 3: Removal of Unconjugated Atto 565 NHS Ester using Ethanol Precipitation

This method is useful for concentrating the sample while removing the unconjugated dye.

Materials:

- Cold absolute ethanol (-20°C)
- Microcentrifuge
- Resuspension buffer (e.g., PBS)

Methodology:

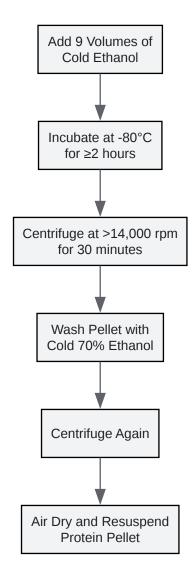
- Precipitation: Add 9 volumes of cold absolute ethanol to 1 volume of the labeling reaction mixture.[17]
- Incubation: Incubate the mixture at -80°C for at least 2 hours to facilitate protein precipitation. [17]
- Centrifugation: Centrifuge the sample at >14,000 rpm for 30 minutes in a refrigerated centrifuge.[17] A pellet containing the labeled protein should be visible.
- Wash: Carefully decant the supernatant which contains the unconjugated dye. Add cold 70% ethanol to the pellet and gently mix to wash the pellet.[15]
- Final Centrifugation: Centrifuge again under the same conditions to pellet the protein.
- Resuspension: Carefully remove the supernatant and allow the pellet to air dry briefly. Do not over-dry. Resuspend the pellet in a suitable buffer.

Quantitative Data Summary:



Parameter	Recommended Value
Ethanol Volume	9 volumes[17]
Incubation Temperature	-80°C[17]
Incubation Time	≥2 hours[17]
Centrifugation Speed	>14,000 rpm[17]
Centrifugation Time	30 minutes[17]
Wash Solution	70% Ethanol[15]

Experimental Workflow:





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Caption: Workflow for Ethanol Precipitation.

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